molecular formula C24H21F2NO3 B13755557 3-(Diethylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate CAS No. 1095208-40-4

3-(Diethylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate

Cat. No.: B13755557
CAS No.: 1095208-40-4
M. Wt: 409.4 g/mol
InChI Key: YWLKCYGNMNOFIU-UHFFFAOYSA-N
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Description

3-(diethylcarbamoyl)-2’,4’-difluorobiphenyl-4-yl benzoate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a benzoate ester group attached to a biphenyl core, which is further substituted with diethylcarbamoyl and difluoro groups. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(diethylcarbamoyl)-2’,4’-difluorobiphenyl-4-yl benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl derivative and a boronic acid.

    Introduction of Diethylcarbamoyl Group: The diethylcarbamoyl group can be introduced via a nucleophilic substitution reaction using diethylcarbamoyl chloride and a suitable base.

    Fluorination: The difluoro groups can be introduced through electrophilic fluorination using reagents such as Selectfluor.

    Esterification: The final step involves the esterification of the biphenyl derivative with benzoic acid or its derivatives under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of 3-(diethylcarbamoyl)-2’,4’-difluorobiphenyl-4-yl benzoate may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(diethylcarbamoyl)-2’,4’-difluorobiphenyl-4-yl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the biphenyl core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols, electrophiles such as halogens or sulfonyl chlorides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

3-(diethylcarbamoyl)-2’,4’-difluorobiphenyl-4-yl benzoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 3-(diethylcarbamoyl)-2’,4’-difluorobiphenyl-4-yl benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Altering Gene Expression: Influencing the expression of genes involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(diethylcarbamoyl)benzoic acid: A related compound with similar structural features but lacking the biphenyl core.

    2’,4’-difluorobiphenyl-4-yl benzoate: A compound with a similar biphenyl core but different substituents.

Uniqueness

3-(diethylcarbamoyl)-2’,4’-difluorobiphenyl-4-yl benzoate is unique due to the combination of its diethylcarbamoyl and difluoro substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1095208-40-4

Molecular Formula

C24H21F2NO3

Molecular Weight

409.4 g/mol

IUPAC Name

[2-(diethylcarbamoyl)-4-(2,4-difluorophenyl)phenyl] benzoate

InChI

InChI=1S/C24H21F2NO3/c1-3-27(4-2)23(28)20-14-17(19-12-11-18(25)15-21(19)26)10-13-22(20)30-24(29)16-8-6-5-7-9-16/h5-15H,3-4H2,1-2H3

InChI Key

YWLKCYGNMNOFIU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C=CC(=C1)C2=C(C=C(C=C2)F)F)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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